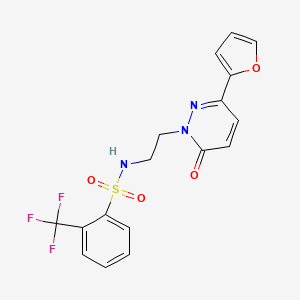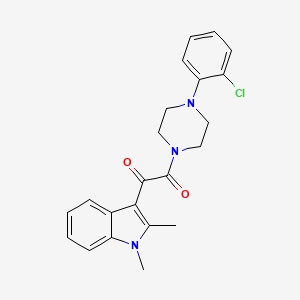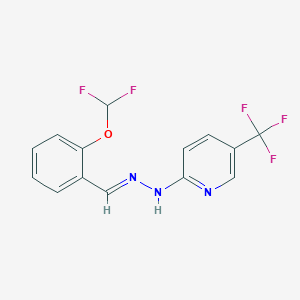
2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377611-96-4. Its IUPAC name is trimethyl (2-(((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methoxy)ethyl)silane .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic esters like this one are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a key step in synthesizing various organic compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C12H27BO3Si. It has a molecular weight of 258.24 .Chemical Reactions Analysis
Boronic esters, including this compound, are often used in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Applications De Recherche Scientifique
Novel Silylboronate Ester Reagents
Tris(trimethylsilyl)silylboronate pinacol and hexylene glycol esters are new, bulky silylboronate esters that demonstrate high stability to air and silica gel. These esters have been successfully applied in transition-metal-free boryl substitution of aryl halides, resulting in high yields of the desired borylated products. Additionally, they have been used in sequential borylation/cross-coupling processes and the base-mediated silaboration of styrene, showcasing their versatility in organic synthesis (Yamamoto et al., 2017).
Catalytic Enantioselective Allylic Substitutions
Using allenylboronic acid pinacol ester, catalytic enantioselective allylic substitutions have been performed to add an allenyl group and form tertiary or quaternary C-C bonds. These reactions are promoted by sulfonate-bearing chiral bidentate N-heterocyclic carbene (NHC) complexes of copper, demonstrating the utility of pinacol esters in asymmetric synthesis and further transformations (Jung & Hoveyda, 2012).
Synthesis of Pinacol Benzylboronates
A transition-metal-free method has been developed for synthesizing benzylic boronate esters from arylboronic acids and trimethylsilyldiazomethane (TMSCHN2), offering a straightforward homologation approach. This method is noted for its wide substrate scope and good functional-group tolerance, enabling the preparation of pinacol benzylboronates easily and efficiently (Wu et al., 2016).
Phosphorescence from Arylboronic Esters
Arylboronic esters have been discovered to exhibit phosphorescence in the solid state at room temperature, challenging the traditional notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups. This finding opens new avenues for the design and development of phosphorescent materials without the need for heavy atoms (Shoji et al., 2017).
H2O2-Cleavable Poly(ester-amide)s
The synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization showcases the integration of phenylboronic acid ester into polymer backbones. These polymers are designed for H2O2-triggered degradation, indicating potential applications as responsive delivery vehicles (Cui et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which typically involve the formation of carbon-carbon bonds .
Mode of Action
In Suzuki–Miyaura coupling reactions, 2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester likely acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the organoboron group of the compound is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation of carbon-carbon bonds via Suzuki–Miyaura coupling . This process can lead to the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions of the Suzuki–Miyaura coupling reaction .
Propriétés
IUPAC Name |
trimethyl-[2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methoxy]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO3Si/c1-11(2)12(3,4)16-13(15-11)10-14-8-9-17(5,6)7/h8-10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNQQRNPZLDLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)COCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2720608.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2720609.png)

![Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2720616.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2720620.png)



![3-(4-methoxyphenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2720626.png)
![4-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2720627.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2720628.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2720630.png)